molecular formula C21H23N3O3 B7689454 N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7689454
M. Wt: 365.4 g/mol
InChI Key: JQIYAOMXHWKTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as TBOA, is a compound that has been widely studied in scientific research for its potential applications in the field of neuroscience. TBOA is a competitive inhibitor of the glutamate transporter, which plays a crucial role in regulating the concentration of the neurotransmitter glutamate in the synaptic cleft.

Mechanism of Action

N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a competitive inhibitor of the glutamate transporter, which binds to the transporter and prevents the uptake of glutamate into the presynaptic neuron. This leads to an increase in extracellular glutamate levels and a disruption of synaptic transmission. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to be highly selective for the glutamate transporter and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects in the central nervous system. Inhibition of the glutamate transporter by N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. This can lead to a number of downstream effects, including an increase in intracellular calcium levels, activation of protein kinases, and changes in gene expression. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce neuronal cell death in vitro, which may be related to its disruption of glutamate homeostasis.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages as a research tool. It is highly selective for the glutamate transporter and does not affect other neurotransmitter transporters. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has some limitations as a research tool. It is a competitive inhibitor of the glutamate transporter, which means that its effects on synaptic transmission may be limited by the availability of glutamate in the synaptic cleft. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to induce neuronal cell death in vitro, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the glutamate transporter and disrupt synaptic transmission, which may be related to the pathogenesis of these diseases. Another area of interest is the development of new compounds that target the glutamate transporter with greater selectivity and efficacy than N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. These compounds may have potential therapeutic applications in the treatment of neurological and psychiatric disorders. Finally, further research is needed to better understand the downstream effects of glutamate transporter inhibition by N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including changes in gene expression and protein phosphorylation.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with tert-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified by column chromatography to obtain N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in its pure form.

Scientific Research Applications

N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been widely used in scientific research to study the role of glutamate transporters in regulating synaptic transmission and plasticity. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its concentration in the synaptic cleft is tightly regulated by glutamate transporters. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the glutamate transporter, leading to an increase in extracellular glutamate levels and a disruption of synaptic transmission. N-(tert-butyl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-tert-butyl-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14-9-11-15(12-10-14)19-22-20(27-24-19)16-7-5-6-8-17(16)26-13-18(25)23-21(2,3)4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYAOMXHWKTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.